rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine
Description
Chemical Structure and Properties
rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine (CAS: 112989-02-3) is a synthetic alkyl phospholipid analogue with the molecular formula C₂₈H₅₉N₂O₆P and a molecular weight of 550.75 g/mol . Its structure comprises:
- An octadecanamido group (C₁₈H₃₇CONH-) at the sn-3 position.
- A 2-ethoxypropyl backbone.
- A phosphocholine headgroup at the sn-1 position.
The compound exhibits strong antitumor activity, inhibiting protein kinase C (PKC) and disrupting tumor cell proliferation in vitro . Its sulfonamide linkage (implied by "sulfo" in the name) distinguishes it from ether- or ester-linked alkyl phospholipids.
Properties
CAS No. |
131933-49-8 |
|---|---|
Molecular Formula |
C28H60NO7PS |
Molecular Weight |
585.8 g/mol |
IUPAC Name |
(2-ethoxy-3-octadecylsulfonylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H60NO7PS/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-38(32,33)27-28(34-7-2)26-36-37(30,31)35-24-23-29(3,4)5/h28H,6-27H2,1-5H3 |
InChI Key |
SSDWNZLAZQZHGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)CC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclopentadienyl complexes are generally prepared by salt metathesis reactions of alkali-metal cyclopentadienyl compounds with transition metal chlorides. Common reagents include sodium cyclopentadienide and lithium cyclopentadienide. For particularly robust complexes, cyclopentadiene is employed in the presence of a conventional base such as potassium hydroxide .
Chemical Reactions Analysis
Cyclopentadienyl complexes undergo various types of reactions, including:
Oxidation: These complexes can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Scientific Research Applications
Anticancer Research
Rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine has demonstrated significant inhibitory effects on neoplastic cell growth in vitro. Studies indicate that it inhibits Protein Kinase C, which is crucial in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further research in cancer therapeutics .
Cell Membrane Studies
Due to its phospholipid nature, this compound is used to study membrane dynamics and properties. It can be incorporated into lipid bilayers to investigate membrane fluidity, permeability, and interactions with membrane proteins. Such studies are essential for understanding cellular processes and drug delivery mechanisms .
Neurobiology
Research indicates that this compound may play a role in neuroprotection. Its ability to modulate membrane properties can influence neuronal signaling pathways, potentially offering therapeutic avenues for neurodegenerative diseases .
Drug Delivery Systems
The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property is exploited in developing drug delivery systems that enhance the bioavailability and efficacy of poorly soluble drugs .
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. This application is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .
Surface Coatings
The compound's surfactant properties make it suitable for use in surface coatings that require hydrophobicity and biocompatibility. These coatings can be applied in biomedical devices to enhance their performance and reduce biofouling .
Nanotechnology
In nanotechnology, this compound can be utilized to stabilize nanoparticles or nanocarriers, facilitating their use in targeted drug delivery systems or diagnostic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which cyclopentadienyl complexes exert their effects involves the interaction of the cyclopentadienyl ligand with the metal center. This interaction stabilizes the complex and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the complex .
Comparison with Similar Compounds
Comparison with Structurally Related Alkyl Phospholipids
Structural and Functional Differences
The table below highlights key structural and mechanistic differences between rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine and its analogues:
Mechanistic Insights
(a) Metabolic Stability and Enzyme Interactions
- This compound : The sulfonamide linkage and ethoxy group enhance metabolic stability compared to ether-linked analogues like Edelfosine. This stability may prolong its intracellular retention and PKC inhibitory effects .
- Edelfosine and Methoxy Analogues: Ether-linked compounds (e.g., Edelfosine) are metabolized via the alkyl cleavage enzyme, a monooxygenase with low activity in tumor cells.
(b) Cellular Uptake and Distribution
- Ethoxy vs. Methoxy Groups : The ethoxy substituent in the target compound may alter membrane fluidity and uptake kinetics compared to methoxy derivatives. demonstrates that methoxy analogues accumulate preferentially at the periphery of HL-60 cells, whereas ethoxy groups could modify this distribution .
- Alkyl Chain Length : The C₁₈ chain in this compound enhances membrane integration compared to shorter chains (e.g., hexadecyl), improving antitumor potency .
(c) Dual Mechanisms of Action
Research Findings and Clinical Relevance
Tumor Selectivity
- Alkyl phospholipids like Edelfosine exploit the lack of alkyl cleavage enzymes in tumor cells to achieve selectivity . However, contradicts this, showing that enzyme activity is similar in sensitive (HL-60) and resistant (K562) cells. Instead, differential uptake and membrane localization may explain selectivity .
- The sulfonamide group in this compound could further refine tumor targeting by altering interactions with serum lipoproteins or membrane receptors .
Biological Activity
rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine is a synthetic ether lipid and a member of a class of compounds known for their potential therapeutic applications, particularly in cancer treatment. This compound is structurally related to lysophosphatidylcholine and exhibits unique biological activities that make it a subject of interest in pharmacological research.
- Molecular Formula : C28H59N2O6P
- Molecular Weight : 550.75 g/mol
- CAS Number : 112989-02-3
- IUPAC Name : [2-ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate
The biological activity of this compound is primarily attributed to its ability to induce apoptosis selectively in tumor cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with conventional chemotherapy.
- Cellular Uptake : The efficacy of this compound is closely linked to its uptake by cancer cells. Studies indicate that tumor cells can incorporate significant amounts of the ether lipid, leading to apoptosis, whereas normal cells show minimal uptake, thus remaining resistant to its effects .
- Induction of Apoptosis : The compound activates the Fas/CD95 signaling pathway within tumor cells, a novel mechanism that enhances its potential as an antitumor agent. This pathway is crucial for initiating programmed cell death, which is often defective in cancer cells .
- Inhibition of Phosphatidylcholine Biosynthesis : By inhibiting the biosynthesis of phosphatidylcholine, this compound disrupts membrane integrity and promotes cell death in malignant cells .
Biological Activity and Case Studies
The following table summarizes key findings from various studies on the biological activity of this compound:
Research Findings
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, including small cell lung carcinoma (SCLC). The compound's ability to induce apoptosis through specific signaling pathways has been highlighted as a significant advantage over traditional chemotherapeutics .
- Selectivity for Tumor Cells : Research indicates that normal cells do not significantly incorporate this compound, which explains why they remain unaffected by its cytotoxic effects. This selectivity could lead to reduced side effects in clinical settings .
- Potential for Broader Applications : Beyond oncology, there is emerging evidence suggesting that ether lipids like this compound may have therapeutic implications in treating autoimmune diseases and infections due to their immunomodulatory properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
